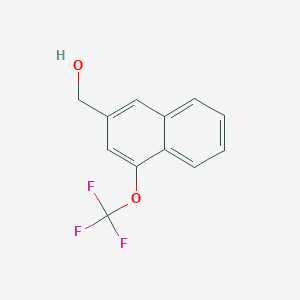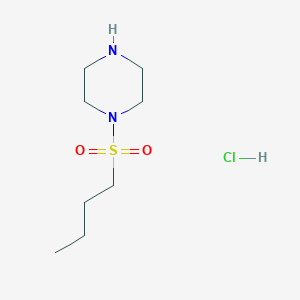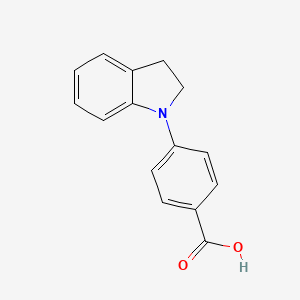![molecular formula C14H18N2O2 B11868230 (R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[24]heptan-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through a series of cyclization reactions. The introduction of the amino group and the methoxybenzyl group is usually done through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, ®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of ®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets. The amino group and the methoxybenzyl group play a crucial role in binding to these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]heptane analogues: These compounds share the spirocyclic core but differ in the functional groups attached.
4-Heptanone derivatives: These compounds have a similar ketone group but lack the spirocyclic structure.
Methoxybenzyl derivatives: These compounds contain the methoxybenzyl group but differ in the rest of the structure.
Uniqueness
®-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one is unique due to its combination of a spirocyclic core, an amino group, and a methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(7R)-7-amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C14H18N2O2/c1-18-11-4-2-10(3-5-11)8-16-9-12(15)14(6-7-14)13(16)17/h2-5,12H,6-9,15H2,1H3/t12-/m0/s1 |
Clé InChI |
NLRCBCRYOXXWKD-LBPRGKRZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CN2C[C@@H](C3(C2=O)CC3)N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CC(C3(C2=O)CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


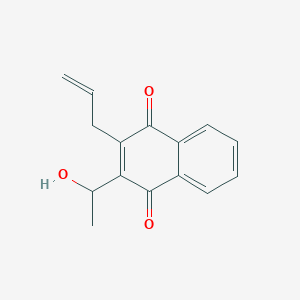
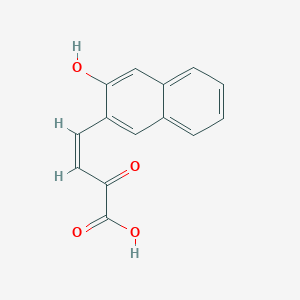
![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
![Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B11868171.png)
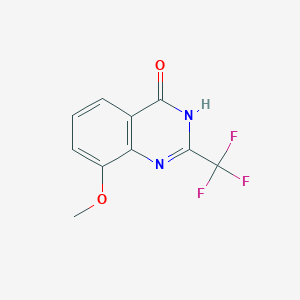

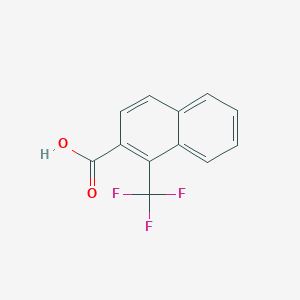
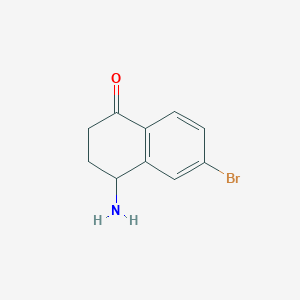
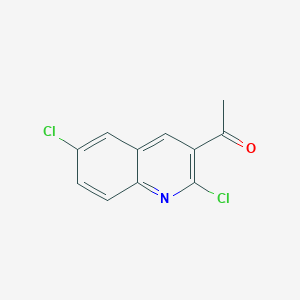
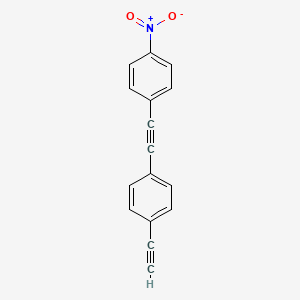
![N-(Naphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11868218.png)
